6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one
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Overview
Description
6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one is a complex organic compound with a unique structure that combines a benzo[b]furan core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one typically involves multi-step organic reactions. One common approach is to start with the benzo[b]furan core and introduce the hydroxy, methoxyphenyl, and piperidyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The purification of the final product typically involves techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxyphenyl group can be reduced to a phenol.
Substitution: The piperidyl group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a benzo[b]furan-3-one derivative, while reduction of the methoxyphenyl group may produce a hydroxyphenyl derivative.
Scientific Research Applications
6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-[(4-methoxyphenyl)methylene]benzo[b]furan-3-one: Lacks the piperidyl group.
2-[(4-Methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one: Lacks the hydroxy group.
Uniqueness
The presence of both the hydroxy and piperidyl groups in 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one makes it unique compared to similar compounds
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-9-11-24(12-10-15)14-19-20(25)8-7-18-22(26)21(28-23(18)19)13-16-3-5-17(27-2)6-4-16/h3-8,13,15,25H,9-12,14H2,1-2H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEICCBTYWNLBIQ-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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